![molecular formula C15H18O2 B7991168 2-(6-Methoxy-2-naphthyl)-2-butanol](/img/structure/B7991168.png)
2-(6-Methoxy-2-naphthyl)-2-butanol
Overview
Description
2-(6-Methoxy-2-naphthyl)-2-butanol is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Methoxy-2-naphthyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxy-2-naphthyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, an analog of 2-(6-Methoxy-2-naphthyl)-2-butanol, have shown anti-inflammatory activity. This includes compounds with small lipophilic groups like methoxyl, methyl, or chloro in conjunction with a butan-2-one side chain on the naphthalene ring (Goudie et al., 1978).
2-Bromo-6-methoxynaphthalene, a key intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen, has been synthesized through various methods, underscoring its importance in drug development (Xu & He, 2010).
Nabumetone, another analog, undergoes metabolic transformation in various species including humans, producing 6-methoxy-2-naphthylacetic acid, which possesses anti-inflammatory properties (Haddock et al., 1984).
Research on the synthesis and biological activity spectra of 4-(6-methoxy-2-naphthyl)-2-butanone has provided insights into its structure, spectroscopic features, and reactivity, enhancing our understanding of its pharmacological potential (Agrawal et al., 2016).
A study on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, highlights the compound's relevance in pharmaceutical synthesis (Hiyama et al., 1990).
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)butan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-4-15(2,16)13-7-5-12-10-14(17-3)8-6-11(12)9-13/h5-10,16H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKWYZGBIUVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2-naphthyl)-2-butanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.